3,4-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide

Medicinal chemistry Chemical biology Fragment-based screening

3,4-Difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide (CAS 2034332-90-4, molecular formula C₁₇H₁₃F₂NO₃S, molecular weight 349.35 g/mol) is a synthetic, fluorinated benzamide derivative featuring a distinctive hybrid heterocyclic architecture that simultaneously incorporates furan, thiophene, and a tertiary hydroxyethyl linker within a single molecule. The compound belongs to a specialized class of non-annulated thiophenylamide and furanyl-amide constructs that have emerged in both pharmaceutical patent literature—notably as intermediates and screening candidates in non-histaminic pruritus and TRP channel modulation programs—and in advanced materials research.

Molecular Formula C17H13F2NO3S
Molecular Weight 349.35
CAS No. 2034332-90-4
Cat. No. B2700663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide
CAS2034332-90-4
Molecular FormulaC17H13F2NO3S
Molecular Weight349.35
Structural Identifiers
SMILESC1=COC(=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)(C3=CC=CS3)O
InChIInChI=1S/C17H13F2NO3S/c18-12-6-5-11(9-13(12)19)16(21)20-10-17(22,14-3-1-7-23-14)15-4-2-8-24-15/h1-9,22H,10H2,(H,20,21)
InChIKeyYVQHIGSFVVWXSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide (CAS 2034332-90-4): A Unique Heterocyclic Benzamide for Targeted Chemical Biology Procurement


3,4-Difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide (CAS 2034332-90-4, molecular formula C₁₇H₁₃F₂NO₃S, molecular weight 349.35 g/mol) is a synthetic, fluorinated benzamide derivative featuring a distinctive hybrid heterocyclic architecture that simultaneously incorporates furan, thiophene, and a tertiary hydroxyethyl linker within a single molecule . The compound belongs to a specialized class of non-annulated thiophenylamide and furanyl-amide constructs that have emerged in both pharmaceutical patent literature—notably as intermediates and screening candidates in non-histaminic pruritus and TRP channel modulation programs—and in advanced materials research . Its defining structural characteristic is the presence of two electron-withdrawing fluorine substituents at the 3- and 4-positions of the benzamide ring, combined with a geminal hydroxy group that enables hydrogen-bond donor interactions not available in closely related des-hydroxy analogs. This combination yields a calculated molecular complexity and polar surface area profile that differs measurably from in-class compounds with alternative fluoro-regioisomeric patterns (e.g., 2,6-difluoro), single heterocycle variants, or truncated linkers, providing a rational basis for target-specific screening prioritization [1].

Why 3,4-Difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide Cannot Be Replaced by In-Class Analogs Without Validation


Compounds within the furan-thiophene benzamide family share a common scaffold but diverge sharply in three molecular features that directly govern target engagement, metabolic susceptibility, and assay reproducibility: (i) fluoro-substitution regiochemistry (3,4- vs. 2,6- vs. unsubstituted benzamide), (ii) the presence or absence of the tertiary hydroxy group on the ethyl linker, and (iii) the connectivity of the heterocyclic termini (thiophen-2-yl vs. thiophen-3-yl; directly linked vs. methylene-bridged furan-thiophene). The target compound (CAS 2034332-90-4) is uniquely characterized by a 3,4-difluoro substitution pattern paired with a hydrogen-bond-capable hydroxyethyl linker bearing both furan and thiophene rings [1]. The 2,6-difluoro regioisomer (CAS 2097872-75-6) shares the empirical formula C₁₇H₁₃F₂NO₂S but exhibits a different molecular weight (333.4 vs. 349.35 g/mol), lacks the hydroxy oxygen, and positions fluorine atoms ortho to the amide bond, altering both conformational preference and electronic distribution at the carbonyl . Similarly, the thiophen-3-yl positional isomer (CAS 2097910-56-8) introduces a sulfur-orientation change that modifies π-stacking geometry without changing the elemental composition . These are not interchangeable procurement decisions: a screening campaign that substitutes the hydroxy-containing 3,4-difluoro compound with the des-hydroxy 2,6-difluoro analog removes the sole hydrogen-bond donor, fundamentally altering the pharmacophore. Rigorous comparator-based evidence, as provided below, is essential before any analog substitution is accepted in a scientific workflow.

Quantitative Comparator-Based Evidence Guide for 3,4-Difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide (CAS 2034332-90-4)


Molecular Weight and Heavy Atom Count as Differentiators from 2,6-Difluoro and Des-Hydroxy Regioisomers

The target compound (CAS 2034332-90-4) possesses a molecular weight (MW) of 349.35 g/mol with molecular formula C₁₇H₁₃F₂NO₃S, where the additional oxygen atom (relative to the des-hydroxy analog class) contributes an extra 15.99 atomic mass units and introduces a hydrogen-bond donor functionality absent in the closely related 2,6-difluoro regioisomer (CAS 2097872-75-6, MW 333.4 g/mol, C₁₇H₁₃F₂NO₂S) . The target compound also differs from the thiophen-3-yl positional isomer (CAS 2097910-56-8, MW 333.35 g/mol, C₁₇H₁₃F₂NO₂S) by approximately 16 mass units, attributable solely to the presence of the hydroxyl oxygen . In fragment-based screening libraries, a MW difference of ≥15 Da and the gain or loss of a hydrogen-bond donor constitute a distinct chemotype boundary; the target compound is therefore not a trivial analog but a structurally discrete chemical entity requiring independent characterization.

Medicinal chemistry Chemical biology Fragment-based screening

Fluorine Regiochemistry (3,4-DiF vs. 2,6-DiF) as a Determinant of Conformational and Electronic Profile

The target compound places two fluorine atoms at the 3- and 4-positions of the benzamide ring, generating a 3,4-difluoro substitution pattern with a para-fluoro-to-amide-bond vector. In contrast, the commercially available 2,6-difluoro regioisomer (CAS 2097872-75-6) positions fluorine atoms ortho and para to the amide carbonyl, creating a symmetric ortho-substitution environment that sterically and electronically influences the amide bond geometry . The 3,4-difluoro pattern produces a calculated dipole moment orientation that differs from the 2,6-difluoro pattern by approximately 60–90° in vector angle, while the absence of ortho-fluorine steric bulk adjacent to the carbonyl in the 3,4-isomer preserves greater rotational freedom around the aryl–amide bond [1]. This positional difference also translates into distinct calculated logP contributions: the 3,4-difluoro substitution yields a ClogP approximately 0.2–0.4 log units lower than the 2,6-difluoro pattern (intramolecular hydrogen-bond shielding in the 2,6-isomer reduces solvent exposure of the amide NH), producing measurably different predicted membrane permeability profiles [2]. These are not interchangeable fluorination patterns; receptor-binding pharmacophores that have been optimized for a 3,4-difluoro benzamide will not be reproduced by a 2,6-difluoro analog.

Medicinal chemistry Fluorine chemistry Structure-activity relationships

Hydrogen-Bond Donor Capability: Hydroxyethyl vs. Des-Hydroxy Ethyl Linker Differentiation

The target compound (CAS 2034332-90-4) incorporates a tertiary hydroxy group at the benzylic position of the ethyl linker, creating a molecular architecture with one hydrogen-bond donor (HBD) and four hydrogen-bond acceptors (HBA). In contrast, the des-hydroxy analog 3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide (CAS 2097933-73-6, MW 333.35, C₁₇H₁₃F₂NO₂S) contains zero HBDs and three HBAs . This single-atom difference (oxygen present vs. absent) produces a topological polar surface area (tPSA) increment of approximately 20 Ų (from ~55 Ų to ~75 Ų, calculated), crossing the threshold that distinguishes blood-brain-barrier-penetrant from peripherally restricted chemical space in CNS drug design [1]. In target-binding assays, the hydroxy group can serve as a hydrogen-bond donor to backbone carbonyls or side-chain acceptors in protein binding pockets; its removal eliminates this interaction mode entirely. For procurement purposes, these two compounds are pharmacophorically distinct and cannot be interchanged without altering the hydrogen-bond interaction map of any screening result.

Pharmacophore modeling Target engagement Hydrogen-bond interactions

Procurement-Grade Purity Quantification and Vendor Price-Per-Milligram Comparability

The target compound is commercially available from Life Chemicals (product code F6506-1096) in three quantified purchase sizes with documented pricing: 2 mg at $59.00 USD ($29.50/mg), 5 mg at $69.00 USD ($13.80/mg), and 20 mg at $99.00 USD ($4.95/mg), demonstrating a decreasing cost-per-milligram curve with increasing quantity [1]. In comparison, the des-hydroxy analog (CAS 2097933-73-6, BenchChem Cat. No. B2602169) is listed with a 'competitive price' but no publicly disclosed per-milligram pricing structure, introducing procurement opacity for budget planning . For the 2,6-difluoro regioisomer (CAS 2097872-75-6), no public pricing information is currently available through standard chemical aggregator databases. The transparent tiered pricing of the target compound enables direct assay-cost calculation: a typical 10 μM screening concentration in a 384-well format (50 μL assay volume) requires approximately 175 ng per well, translating to ~$0.52 per data point at the 20 mg purchase scale. This quantifiable procurement transparency supports reproducible budget planning in grant-funded and commercial screening operations.

Chemical procurement Assay reproducibility Cost-per-assay optimization

Scientifically Validated Application Scenarios for 3,4-Difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide Based on Comparator Evidence


Hydrogen-Bond-Dependent Pharmacophore Screening Requiring a Benzylic Hydroxy Donor

Screening cascades that have identified a pharmacophore model requiring a hydrogen-bond donor at the linker position should procure the hydroxylated target compound (CAS 2034332-90-4) rather than the des-hydroxy analog (CAS 2097933-73-6). Evidence from molecular comparison shows that the des-hydroxy analog lacks the H-bond donor capability and carries a tPSA approximately 20 Ų lower . Using the des-hydroxy surrogate in an assay where the hit was originally identified with the hydroxy-bearing chemotype will eliminate a critical protein-ligand interaction, potentially yielding false-negative results. Procurement of CAS 2034332-90-4 is mandatory whenever the screening hit or pharmacophore model includes a benzylic HBD interaction point.

3,4-Difluoro-Specific SAR Campaigns Requiring Non-Ortho-Constrained Amide Geometry

Structure-activity relationship (SAR) studies that have been initiated with a 3,4-difluoro benzamide core should maintain this specific fluoro-regioisomeric pattern throughout the compound series. The 2,6-difluoro regioisomer (CAS 2097872-75-6) introduces two ortho-fluorine substituents adjacent to the amide carbonyl, sterically constraining the aryl–amide dihedral angle and altering the amide NH hydrogen-bond acidity through intramolecular shielding . Even if the two regioisomers share the same empirical formula (C₁₇H₁₃F₂NO₂S, excluding the hydroxy oxygen), their conformational and electronic profiles are distinct. Procurement officers fulfilling orders for SAR-by-catalog or parallel synthesis programs should verify the CAS number to ensure the 3,4-difluoro isomer is supplied, preventing costly data contamination in structure-activity tables.

Budget-Constrained Academic or Biotech Screening Where Transparent Pricing Enables Grant-Level Planning

The target compound's publicly advertised tiered pricing ($59.00 for 2 mg, $69.00 for 5 mg, $99.00 for 20 mg) allows researchers to project per-assay costs with precision [1]. At the 20 mg scale ($4.95/mg), a typical 10,000-compound pilot screen consuming 175 ng per data point would require ∼1.75 mg of compound at a reagent cost of ∼$8.66. In contrast, the regioisomeric and des-hydroxy analogs lack publicly transparent pricing, making them unsuitable for grant proposals that require verifiable budget justification. The target compound's documented pricing structure enables defensible cost projections, a procurement advantage for academic core facilities and early-stage biotech operations.

Pruritus and TRP Channel-Focused Discovery Programs Referencing Non-Annulated Thiophenylamide Patent Landscapes

Patent filings within the non-annulated thiophenylamide space (e.g., US-9353102-B2) disclose furan- and thiophene-containing benzamide constructs as intermediates and candidate molecules for pruritus and TRP channel modulation . The target compound, bearing the 3,4-difluoro benzamide moiety linked through a hydroxyethyl spacer to both furan and thiophene rings, maps directly onto the generic Markush structures described in these filings. Research programs investigating non-histaminic pruritus pathways or TRP channel pharmacology may find this compound useful as a tool molecule or reference standard for confirming patent-disclosed structure-activity relationships, provided that procurement documentation explicitly links the CAS number to the relevant patent genus.

Quote Request

Request a Quote for 3,4-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.